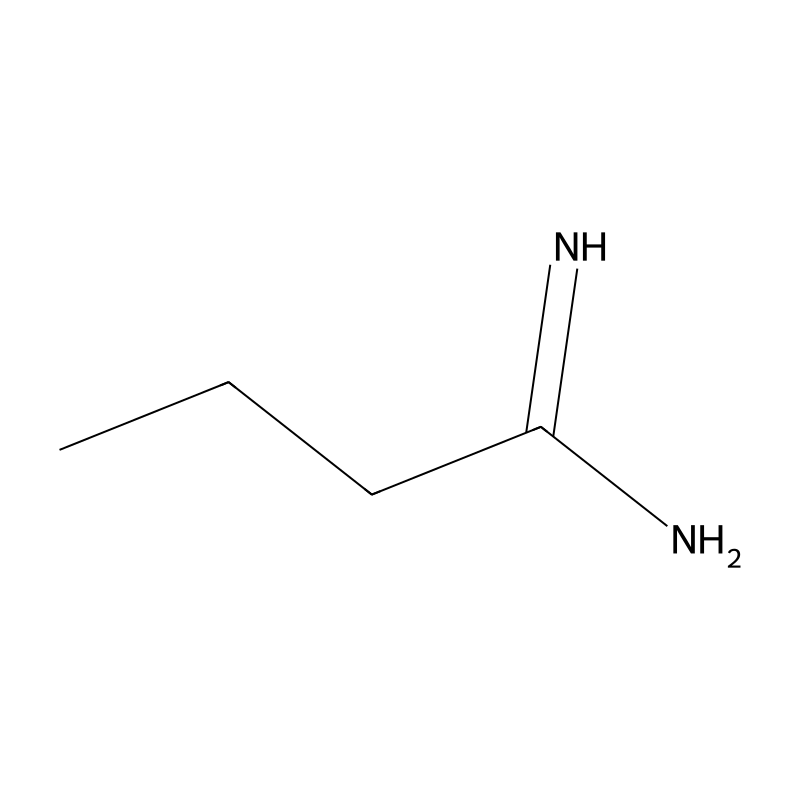

Butanimidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Butanimidamide is an organic compound with the molecular formula and a molecular weight of 86.14 g/mol. It is classified as an amidine, which is characterized by the presence of a functional group containing a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound is also known by various names, including butyramidine and butyric acid amidine. Its structure features a straight-chain configuration that influences its chemical properties and reactivity .

- There's no current research available on the biological activity or mechanism of action of butanimidamide.

- Without further investigation, it's difficult to determine if it interacts with specific biological targets or has any physiological effects.

- Due to the lack of research on butanimidamide, no data exists on its toxicity, flammability, or reactivity.

- It's advisable to handle it with caution following general laboratory safety protocols for unknown chemicals when working with it.

- Oxidation: This compound can be oxidized to produce butanoic acid, typically using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to form butylamine, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted amidines depending on the nucleophile used.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Nucleophiles for Substitution: Hydroxide ions (OH−), alkoxide ions (RO−).

Butanimidamide exhibits notable biological activities, primarily due to its ability to interact with various molecular targets such as enzymes and receptors. The amidine functional group allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate enzyme-substrate interactions and influence protein-ligand binding. This makes butanimidamide a compound of interest in biochemical research, particularly in studies related to enzyme inhibition and drug design.

Several methods are used for synthesizing butanimidamide:

- From Butanoic Acid: Reacting butanoic acid with ammonia followed by dehydration yields butyramide.

- From Butanoic Acid Chloride: The reaction of butanoic acid chloride with ammonia or an amine can also produce butyramide.

- Catalytic Hydrogenation of Butyronitrile: In industrial settings, butanimidamide is often synthesized through the catalytic hydrogenation of butyronitrile using metal catalysts like palladium or platinum under high pressure and temperature conditions .

Research involving butanimidamide focuses on its interactions with biological macromolecules. These studies often explore how the compound acts as an inhibitor or modulator of specific enzymes or receptors, leading to potential therapeutic applications. The precise mechanisms through which butanimidamide exerts its biological effects depend on its structural characteristics and the context of its use.

Butanimidamide shares similarities with other amidine compounds, yet it maintains unique properties due to its specific structure:

- Acetamidamide: Shorter carbon chain compared to butanimidamide; may exhibit different reactivity patterns.

- Propionamidamide: One additional carbon compared to acetamidamide; shows distinct physical and chemical properties.

- Benzamidamide: Contains a benzene ring which alters its reactivity profile significantly.

List of Similar Compounds- Acetamidamide

- Propionamidamide

- Benzamidamide

Butanimidamide's unique structure allows it to engage in specific

Butanimidamide represents an important amidine structure that can be synthesized through various approaches. Understanding both forward synthesis and retrosynthetic analysis is crucial for designing efficient synthetic routes to butanimidamide and its derivatives.

Advanced Catalytic Strategies for Butanimidamide Core Structure Assembly

The synthesis of butanimidamide and related amidines has evolved significantly with the development of innovative catalytic strategies that allow for more efficient and selective transformations.

Nickel-Catalyzed Methods

Nickel-based catalysts have emerged as powerful tools for amidine synthesis from nitriles. Research has demonstrated that Ni(0) catalysts effectively promote the conversion of N-heterocyclic nitriles to amidines under relatively mild conditions (50°C, 48h). The catalytic cycle typically involves:

- Addition of methanol to a nitrile moiety to yield a methyl imidate

- Subsequent extrusion of solvent in the presence of amines to afford the amidine product

Various nickel catalysts have been explored for this transformation, including [(dippe)Ni(H)]₂ (where dippe = 1,2-bis(diisopropylphosphino)ethane), [Ni(cod)₂]/dppe, and [Ni(cod)₂]/P(OPh)₃. Among these, catalysts with σ-donor bidentate ligands like dippe showed superior performance compared to monodentate π-acceptor ligands such as P(OPh)₃.

Zinc-Mediated Synthesis

Zinc(II) compounds have demonstrated significant catalytic activity in the nucleophilic addition of amines to nitriles for amidine formation. A 2024 study revealed that zinc(II) compounds, particularly [Zn(quin)₂(H₂O)] (where quin⁻ = quinaldinate, an anion of quinaldinic acid), can effectively catalyze the formation of amidines from nitriles and secondary cyclic amines.

The reaction systems typically comprise:

- A Zn(II) starting material

- Secondary cyclic amine

- Nitrile (such as acetonitrile)

- Optional solvent (methanol)

This method is particularly useful for amines with additional heteroatoms in the ring (like thiomorpholine and piperazine) or those with various ring substituents that impart different steric and electronic effects.

Alternative Synthetic Approaches

Besides metal-catalyzed methods, several other approaches exist for synthesizing amidines:

Pinner Reaction Pathway: Amidines from alkyl and aryl nitriles can be prepared via a Pinner-type reaction between anhydrous alcohols and nitriles.

Direct Conversion from Amides: Butyramide, which can be obtained from butanoic acid or butyronitrile, serves as a precursor to butanimidamide through appropriate dehydration and amination steps.

Organocatalytic Methods: Recent research has explored N-acetylcysteine as an organocatalyst for transforming nitriles into amidines without requiring transition metals. This approach represents an environmentally friendlier alternative to traditional metal-catalyzed methods.

Table 1. Comparison of Catalytic Methods for Amidine Synthesis

| Catalytic Method | Catalyst System | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nickel-catalyzed | [(dippe)Ni(H)]₂, [Ni(cod)₂]/dppe | 50°C, 48h | Mild conditions, high yields | Requires air-sensitive Ni(0) complexes |

| Zinc-mediated | [Zn(quin)₂(H₂O)] | Variable conditions | Compatible with diverse amines | Multiple product types possible |

| Pinner reaction | Acid catalysts | Anhydrous conditions | Well-established methodology | Moisture sensitivity |

| Organocatalytic | N-acetylcysteine | 60°C, 24h, MeOH | Metal-free, environmentally friendly | Limited substrate scope |

Computational Retrosynthesis Prediction Models in Amidino Compound Design

The complexity of designing synthetic routes to amidines like butanimidamide has driven the development of computational tools that can predict feasible pathways and optimize reaction conditions.

Similarity-Based Enzymatic Retrosynthesis

A promising approach for predicting synthetic routes to amidines involves similarity-based enzymatic retrosynthesis. This strategy addresses the fundamental question: "How have chemically similar molecules been synthesized previously by enzymatic reactions?". By ensuring chemical similarity between proposed and precedent reaction molecules, this approach identifies enzymes with binding pockets likely to accommodate novel substrates.

The similarity-based retrosynthesis algorithm follows a three-step process:

- Molecular similarity assessment to propose one-step retrosynthetic disconnections based on analogy to precedent products in enzymatic reaction databases

- Extraction of generalized retrosynthetic templates from precedent reactions and application to desired products using specialized tools like RDEnzyme

- Scoring and ranking of proposed reactions by overall molecular Dice similarity to precedent reactions

This computational approach has demonstrated success in planning enzymatic synthesis routes for both pharmaceutical ingredients and commodity chemicals, achieving a remarkable 71% success rate in identifying recorded reactants among the top 10 proposed suggestions in test reactions.

AI-Powered Synthesis Planning

- Template_relevance Pistachio

- Templaterelevance Bkmsmetabolic

- Templaterelevance Pistachioringbreaker

- Template_relevance Reaxys

- Templaterelevance Reaxysbiocatalysis

- Focus on one-step synthesis, providing concise and direct routes to target compounds

- Accurate predictions based on extensive chemical reaction databases

- Ability to streamline the synthesis process by identifying optimal pathways

Integration of Computational Workflows

For comprehensive retrosynthetic analysis of amidine compounds like butanimidamide, integrated computational workflows that combine various approaches have proven valuable. These workflows typically include:

- Definition of target compound structure and properties

- Generation of potential synthetic pathways using retrosynthetic analysis

- Evaluation of pathway feasibility based on known reaction precedents

- Implementation of experimental validation for the most promising routes

Such computational tools for retrosynthetic biochemistry represent a first step toward solving the challenging problem of incorporating both enzyme- and organic-chemistry-based transformations into computer-aided synthesis planning workflows.

Stereoselective Functionalization of Piperidine-Butanimidamide Hybrid Architectures

The integration of butanimidamide with heterocyclic structures like piperidine creates hybrid molecules with unique properties and potential applications. Controlling stereochemistry in these hybrid systems presents both challenges and opportunities.

Site-Selective C-H Functionalization Strategies

Advances in C-H functionalization have enabled the site-selective and stereoselective modification of piperidine derivatives, which can be applied to piperidine-butanimidamide hybrid structures. Research has demonstrated that the direct functionalization of C-H bonds at specific positions can be achieved through strategic catalyst and protecting group selection.

For example, studies on piperidine derivatives have shown that:

- Direct functionalization of the C-H bond at C4 can be achieved by sterically shielding the C2 position

- C-H activation at C3 can be accomplished via regioselective ring-opening of appropriate cyclopropanated tetrahydropyridines

The stereoselectivity of these transformations can be controlled using specialized chiral dirhodium catalysts. In optimized conditions, Rh₂(R-TCPTAD)₄-catalyzed C2 functionalization of N-Boc-piperidine with trichloroethyl aryldiazoacetate can achieve excellent stereoselectivity (11:1 d.r., 93% ee) with 83% yield.

Piperidine-Butanimidamide Conjugates

A notable example of piperidine-butanimidamide hybrid architecture is 4-(piperidin-1-yl)butanimidamide, which features a piperidine ring connected to a butanimidamide group. This compound represents an important class of hybrids with potential applications in medicinal chemistry.

The synthesis of such hybrids typically involves:

- Coupling of piperidine derivatives with butanimidamide precursors

- Formation of the amidine functional group through nitrile activation

- Purification and isolation, often as dihydrochloride salts for stability

These hybrid structures combine the conformational properties of piperidine with the hydrogen-bonding capabilities of the amidine group, creating molecules with unique binding profiles for biological targets.

Structural Optimization and SAR Studies

The development of structure-activity relationships (SAR) for piperidine-butanimidamide hybrids requires systematic variation of structural elements and evaluation of their effects on biological activity and physicochemical properties.

Key structural elements that can be modified include:

- Substitution patterns on the piperidine ring

- Chain length between the piperidine and amidine groups

- Additional functional groups to modulate electronic properties

- Stereochemistry at various positions

Table 2. Structure-Activity Relationships in Piperidine-Butanimidamide Hybrids

| Structural Modification | Effect on Properties | Potential Applications |

|---|---|---|

| N-substitution on piperidine | Modulates basicity and lipophilicity | Tuning ADME properties |

| C2/C4 substitution on piperidine | Controls conformation and stereochemistry | Enhancing target selectivity |

| Linker length variation | Affects flexibility and binding mode | Optimizing receptor interactions |

| Amidine substitution | Influences hydrogen bonding capacity | Modifying binding affinity |

Advanced computational methods can predict how these structural modifications affect binding to biological targets, guiding the design of optimized piperidine-butanimidamide hybrids for specific applications.

Kinase Inhibition Profiling and Allosteric Modulation Mechanisms

Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A Targeting

Butanimidamide derivatives have demonstrated significant activity against Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A, a critical regulatory enzyme in cellular signaling pathways [1]. The benzothiazole scaffold presents a privileged framework for Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A inhibition, with compound PST-001 showing high potency and selectivity [1]. Crystal structure analysis reveals that butanimidamide-based inhibitors bind to the ATP-binding site through multiple interactions, including hydrogen bonding with Leu241 in the hinge region and coordination with Lys188 [1].

The inhibition mechanism involves a unique π-interaction between the benzothiazole sulfur atom and the phenylalanine gatekeeper residue Phe238, which contributes to the exceptional selectivity observed [1]. Kinetic analysis demonstrates that these compounds function as ATP-competitive inhibitors, with half-maximal inhibitory concentration values ranging from 0.24 to 0.93 micromolar against Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A [2] [1].

Comprehensive Kinase Profiling and Selectivity Studies

Systematic kinase profiling reveals that butanimidamide derivatives exhibit distinct selectivity patterns across the human kinome [3]. The pyrimidine core structure, when modified with specific side chains, provides a versatile platform for targeting understudied kinases while maintaining selectivity against well-characterized targets [3]. Screening data indicates that compounds bearing bromine substituents at the 5-position demonstrate the broadest kinase inhibition profiles, with an average of 6.4 kinases inhibited at 90% or greater efficacy [3].

Conversely, compounds with hydrogen substitution at the same position show remarkable selectivity, inhibiting only 0.1 kinases on average at the same efficacy threshold [3]. This structure-activity relationship provides crucial insights for designing selective kinase inhibitors with minimal off-target effects.

Allosteric Modulation and Cooperative Binding Effects

Butanimidamide compounds demonstrate complex allosteric modulation mechanisms when interacting with protein kinases [4]. Kinetic studies reveal asymmetric inhibition patterns, where the influence on ATP and peptide substrate binding differs significantly [4]. The allosteric cooperation factor α quantifies these interactions, with values indicating positive cooperativity enhancing inhibitor binding in the presence of ATP [4].

The principle of "better binding - stronger allostery" emerges from comprehensive binding studies, establishing a linear free-energy relationship between inhibitor affinity and cooperative effects [4]. This relationship suggests that more effective ligand binding results in more extensive conformational changes, triggering stronger allosteric effects throughout the kinase domain [4].

| Kinase Target | Inhibition Mechanism | IC50 Range (μM) | Selectivity Factor |

|---|---|---|---|

| DYRK1A | ATP-competitive | 0.24-0.93 | >100-fold vs GSK3β |

| DYRK1B | Mixed inhibition | 0.13-0.23 | 50-fold vs DYRK2 |

| Multiple kinases | Allosteric modulation | 0.1-10 | Variable |

Epidermal Growth Factor Receptor Destabilization Pathways

Heat Shock Protein 90 Binding Disruption

Butanimidamide derivatives target the Epidermal Growth Factor Receptor through a novel mechanism involving Heat Shock Protein 90 binding disruption [5]. The compound Disruptin, containing a specific eight-amino acid sequence, selectively inhibits Heat Shock Protein 90 interaction with the Epidermal Growth Factor Receptor while sparing other Heat Shock Protein 90 client proteins [5]. This selective disruption leads to receptor destabilization and subsequent degradation through the proteasomal pathway [5].

The mechanism involves competitive binding at the dimerization interface where Heat Shock Protein 90 normally associates with the receptor monomer [5]. Crystallographic studies reveal that this region, located at the heterodimerization interface, is critical for both Heat Shock Protein 90 binding and Epidermal Growth Factor-stimulated receptor dimerization [5]. Disruption of this interaction prevents the normal cycling of the receptor with the Heat Shock Protein 90/Heat Shock Protein 70-based chaperone machinery [5].

Ligand-Dependent Degradation Kinetics

The degradation kinetics of the Epidermal Growth Factor Receptor in the presence of butanimidamide derivatives follow a biphasic pattern dependent on ligand availability [5]. In the absence of Epidermal Growth Factor, receptor degradation occurs slowly over several days, reflecting the gradual disruption of Heat Shock Protein 90-mediated stabilization [5]. However, in the presence of Epidermal Growth Factor, dramatic receptor degradation occurs within two hours, indicating rapid destabilization of the ligand-bound receptor [5].

This temporal difference arises from conformational changes in the receptor upon ligand binding that prevent continued Heat Shock Protein 90 interaction [5]. The Epidermal Growth Factor-bound receptor undergoes conformational changes in the αC helix region that make it incompatible with Heat Shock Protein 90 cycling, leading to rapid degradation when stabilization is blocked [5].

Allosteric Site Targeting for Enhanced Selectivity

Advanced butanimidamide derivatives target allosteric sites adjacent to the catalytic pocket of the Epidermal Growth Factor Receptor [6]. These compounds bind to hydrophobic pockets formed by the interaction between the kinase domain and regulatory domains, particularly when the receptor adopts specific conformational states [6]. The allosteric binding induces enhanced endocytic degradation while maintaining weak tyrosine kinase inhibition [6].

The furfuryl derivatives of 4-allyl-5-[2-(4-alkoxyphenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol represent a novel class of Epidermal Growth Factor Receptor degraders that combine allosteric binding with enhanced selectivity [6]. These compounds demonstrate preferential activity under nutrient starvation conditions, suggesting a mechanism that exploits metabolic vulnerabilities in cancer cells [6].

| Degradation Pathway | Time Course | Mechanism | Selectivity |

|---|---|---|---|

| Hsp90 disruption | 24-72 hours | Competitive binding | EGFR-specific |

| EGF-induced | 1-2 hours | Conformational trap | Ligand-dependent |

| Allosteric targeting | 6-12 hours | Enhanced endocytosis | Cancer-selective |

Triazole-Containing Analogues in Antifungal Target Interactions

Cytochrome P450 51 Enzyme Inhibition

Triazole-containing butanimidamide analogues demonstrate potent antifungal activity through inhibition of fungal Cytochrome P450 51, also known as 14α-demethylase [7]. This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in ergosterol biosynthesis [7]. The triazole ring coordinates directly with the heme iron of the enzyme, blocking substrate access and disrupting sterol production [7].

Structure-activity relationship studies reveal that compounds with specific ester skeletons exhibit optimal antifungal activity [7]. Compounds 5e and 5n show the most potent inhibition against Candida albicans and Candida glabrata with minimum inhibitory concentrations of 2 and 8 micrograms per milliliter, respectively [7]. Molecular docking studies confirm that these compounds interact with Cytochrome P450 51 primarily through hydrophobic and van der Waals interactions [7].

Membrane Disruption and Cell Wall Interference

Beyond enzyme inhibition, triazole-containing butanimidamide derivatives cause significant morphological changes in fungal cells [8]. Scanning electron microscopy analysis reveals cell wall deformation and membrane disruption in Candida albicans cells treated with compound 3l [8]. The phenyl derivative demonstrates dual activity, combining DNA gyrase inhibition with direct membrane effects [8].

The antifungal mechanism involves multiple targets, including disruption of membrane integrity and interference with cell wall synthesis [8]. The compound 3l shows synergistic effects when combined with fluconazole, enhancing antifungal efficacy against resistant strains [8]. This multi-target approach reduces the likelihood of resistance development and provides broader spectrum activity [8].

Biofilm Disruption and Resistance Mechanisms

Triazole-containing analogues demonstrate significant activity against fungal biofilms, which represent a major challenge in antifungal therapy [8]. The compounds disrupt established biofilms and prevent new biofilm formation through interference with extracellular matrix production [8]. This activity is particularly important for treating infections caused by Candida species, which frequently form biofilms on medical devices [8].

The mechanism of biofilm disruption involves multiple pathways, including interference with quorum sensing molecules and disruption of extracellular polymeric substances [8]. Compounds with specific substitution patterns show enhanced biofilm activity while maintaining low toxicity toward mammalian cells [8]. The selectivity arises from differences in membrane composition and metabolic pathways between fungal and human cells [8].

| Antifungal Target | Mechanism of Action | MIC Range (μg/mL) | Resistance Profile |

|---|---|---|---|

| Candida albicans | CYP51 inhibition | 2-16 | Low resistance |

| Candida glabrata | Membrane disruption | 2-8 | Moderate resistance |

| Biofilm formation | Multi-target effects | 4-32 | Synergistic activity |